molecular formula C12H9NO3 B3226836 5-(2-Hydroxyphenyl)nicotinic acid CAS No. 1258609-83-4

5-(2-Hydroxyphenyl)nicotinic acid

Cat. No.: B3226836
CAS No.: 1258609-83-4
M. Wt: 215.20 g/mol
InChI Key: ZEJYNGNYJDGQMA-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)nicotinic acid is a high-purity chemical compound supplied for laboratory research applications. This compound is of significant interest in medicinal and biochemical research, particularly in the study of lipid metabolism and related pathways. Nicotinic acid (Niacin) and its analogs are well-known for their lipid-modifying effects, including the ability to lower circulating triglycerides and low-density lipoprotein (LDL)-cholesterol, while raising high-density lipoprotein (HDL)-cholesterol levels . These effects have been largely attributed to the compound's action on specific receptors and its subsequent impact on gene expression in key metabolic tissues such as the liver and adipose tissue . Research indicates that derivatives of nicotinic acid can influence the expression of various genes, including those involved in lipid synthesis like diacylglycerol O-acyltransferase 2 (DGAT2), and can regulate adipokine expression, thereby offering insights into mechanisms that extend beyond simple lipid-lowering . Furthermore, structurally related hydroxyphenyl compounds and nicotinic acid derivatives are frequently utilized in synthesizing metal complexes and Schiff bases, which are explored for their potential biological activities, including antimicrobial and anti-cancer properties . This reagent is presented as a valuable building block for further chemical functionalization and as a reference standard in bioactivity assays. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJYNGNYJDGQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679488
Record name 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258609-83-4
Record name 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 2 Hydroxyphenyl Nicotinic Acid

Established Synthetic Routes to the Core Scaffold

The creation of the 5-aryl nicotinic acid backbone is the primary challenge in synthesizing the target molecule. Established routes focus on either constructing the pyridine (B92270) ring with the aryl substituent already in place or, more commonly, attaching the phenyl group to a pre-formed pyridine scaffold.

Classical organic synthesis provides foundational methods for the preparation of nicotinic acid and its derivatives. orgsyn.orgethernet.edu.et Industrial production of the parent nicotinic acid has historically relied on the oxidation of nicotine or alkylpyridines like 5-ethyl-2-methylpyridine or 3-methylpyridine (3-picoline). nih.govwikipedia.org

For a substituted derivative like 5-(2-Hydroxyphenyl)nicotinic acid, a classical approach would likely involve a multi-step sequence. One potential, though challenging, pathway could involve the construction of the pyridine ring from acyclic precursors that already contain the 2-hydroxyphenyl moiety. However, a more common strategy involves the modification of a pre-existing pyridine ring. While direct electrophilic arylation of the electron-deficient pyridine ring is difficult, nucleophilic aromatic substitution reactions on appropriately activated pyridine derivatives represent a more viable classical route.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, and these methods are particularly well-suited for synthesizing bi-aryl compounds like this compound. mdpi.comsemanticscholar.org The Suzuki-Miyaura coupling is a prominent and powerful strategy for this purpose.

This approach would typically involve the reaction of a halogenated nicotinic acid derivative, such as ethyl 5-bromonicotinate, with 2-hydroxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent system (e.g., toluene/water, dioxane). The use of specialized phosphine ligands (e.g., SPhos, XPhos) can be crucial for achieving high yields and preventing side reactions. mdpi.com Following the coupling reaction, a simple hydrolysis step would convert the ester to the final carboxylic acid.

Table 1: Example Suzuki Coupling Reaction Components

Reactant 1 Reactant 2 Catalyst Base
Ethyl 5-bromonicotinate 2-Hydroxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃

Note: The 2-methoxy group can serve as a protected form of the hydroxyl group, which can be deprotected in a subsequent step.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. instituteofsustainabilitystudies.commdpi.com In the synthesis of this compound, these principles can be applied to the aforementioned transition metal-catalyzed routes. nih.gov

Key green chemistry considerations include:

Catalysis: Using catalytic amounts of transition metals is inherently greener than using stoichiometric reagents. mdpi.com The development of highly active catalysts that can be used at low loadings and recycled is a primary goal.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is crucial. mdpi.com Cross-coupling reactions generally have good atom economy.

Safer Solvents: Replacing traditional organic solvents like toluene or dioxane with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) is a key focus. nih.gov Some palladium-catalyzed couplings can be performed effectively in aqueous media.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Biocatalysis: Employing enzymes for specific transformations, such as the enzymatic hydrolysis of a nitrile or amide to form the carboxylic acid, can offer high selectivity under mild, aqueous conditions, representing a very green approach. frontiersin.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, particularly for transition metal-catalyzed reactions, systematic optimization of reaction conditions is essential. researchgate.net Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For a hypothetical Suzuki coupling to produce this compound, an optimization study might screen various parameters to find the ideal combination that maximizes product yield while minimizing the formation of byproducts, such as homocoupling of the boronic acid.

Table 2: Illustrative Optimization of a Suzuki Coupling Reaction

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 100 45
2 Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 100 88
3 PdCl₂(dppf) - K₂CO₃ DME/H₂O 90 72
4 Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 80 81

This table is for illustrative purposes to demonstrate a typical optimization process.

The results of such a study would guide the selection of the most effective reaction conditions for a large-scale synthesis, balancing factors of cost, efficiency, and purity. nih.gov

Derivatization Strategies for Structural Modification

The structure of this compound contains two key functional groups—a carboxylic acid and a phenolic hydroxyl group—that are amenable to further chemical modification. Derivatization of the carboxylic acid is a common strategy to produce related compounds with potentially different physical or biological properties.

Esterification: The carboxylic acid moiety can be readily converted into an ester through several standard methods. One common approach is Fischer esterification, which involves refluxing the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net This is a reversible reaction, and often requires the removal of water to drive it to completion. google.com Alternatively, the carboxylic acid can be deprotonated with a base and then reacted with an alkyl halide to form the ester.

Amidation: The synthesis of amides from the carboxylic acid typically requires an activation step. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. google.com A milder and more common laboratory-scale method involves the use of peptide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate the direct reaction between the carboxylic acid and an amine. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Nicotinic acid
Nicotine
5-Ethyl-2-methylpyridine
3-Methylpyridine (3-picoline)
Ethyl 5-bromonicotinate
2-Hydroxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Sodium carbonate (Na₂CO₃)
Potassium phosphate (K₃PO₄)
Toluene
Dioxane
SPhos
XPhos
5-Chloronicotinic acid
2-Methoxyphenylboronic acid
Cesium carbonate (Cs₂CO₃)
Potassium carbonate (K₂CO₃)
Triphenylphosphine (PPh₃)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
Dimethoxyethane (DME)
Polyethylene glycol (PEG)
Methanol
Ethanol
Sulfuric acid
Thionyl chloride (SOCl₂)
Oxalyl chloride
Dicyclohexylcarbodiimide (DCC)

The synthesis of this compound and its derivatives is a key area of interest in medicinal chemistry due to the structural similarities of this scaffold to biologically active molecules. The core structure, featuring a nicotinic acid moiety linked to a hydroxyphenyl group, allows for a variety of synthetic modifications to explore its structure-activity relationships. The primary synthetic strategies involve the formation of the biaryl linkage, followed by modifications at the hydroxyl group and functionalization of the pyridine ring.

A foundational method for constructing the 5-aryl nicotinic acid skeleton is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.orgtcichemicals.com This palladium-catalyzed reaction provides an efficient means to form a carbon-carbon bond between a halogenated nicotinic acid derivative and a corresponding arylboronic acid. libretexts.orgwikipedia.orgtcichemicals.com

For the synthesis of this compound, a common route would involve the coupling of a 5-halonicotinic acid ester with 2-hydroxyphenylboronic acid. The ester group serves as a protecting group for the carboxylic acid, which could otherwise interfere with the coupling reaction. Subsequent hydrolysis of the ester yields the desired product.

Table 1: Key Starting Materials for Suzuki-Miyaura Coupling

Pyridine ComponentPhenyl ComponentCatalyst/Base System
Methyl 5-bromonicotinate2-Hydroxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃
Ethyl 5-iodonicotinate2-(Methoxy)phenylboronic acidPd(dppf)Cl₂ / K₂CO₃

2 Modifications at the Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for chemical modification to produce a range of derivatives, primarily through esterification and etherification reactions.

Esterification:

Esterification of the hydroxyl group can be achieved through various methods. A common approach is the reaction with an acyl chloride or anhydride in the presence of a base, such as triethylamine or pyridine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although care must be taken to avoid esterification of the nicotinic acid's carboxylic group. google.com Enzymatic esterification using lipases offers a milder and more selective method. nih.govmdpi.comresearchgate.net

Table 2: Examples of Esterification Reactions

ReagentCatalyst/ConditionsProduct
Acetic anhydridePyridine, room temperature5-(2-Acetoxyphenyl)nicotinic acid
Benzoyl chlorideTriethylamine, CH₂Cl₂5-(2-Benzoyloxyphenyl)nicotinic acid
Hexanoic acidImmobilized Candida antarctica lipase B5-(2-Hexanoyloxyphenyl)nicotinic acid nih.gov

Etherification:

Ether derivatives can be synthesized via the Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a base like sodium hydride, is reacted with an alkyl halide. frontiersin.orggoogle.comgoogle.comcdnsciencepub.com Another approach involves palladium-catalyzed etherification reactions. frontiersin.org

Table 3: Examples of Etherification Reactions

ReagentBase/ConditionsProduct
Methyl iodideNaH, THF5-(2-Methoxyphenyl)nicotinic acid
Benzyl bromideK₂CO₃, Acetone5-(2-(Benzyloxy)phenyl)nicotinic acid
Vinyl ethylene carbonatePdCl₂(dppf), Cs₂CO₃ frontiersin.org5-(2-(Allyloxy)phenyl)nicotinic acid

3 Functionalization of the Pyridine Ring System

The pyridine ring of this compound offers several positions for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties.

Halogenation:

Electrophilic halogenation of the pyridine ring can introduce halogen atoms, which can then serve as handles for further cross-coupling reactions. mt.comwikipedia.orguobabylon.edu.iqyoutube.com The regioselectivity of halogenation is influenced by the existing substituents and reaction conditions. For nicotinic acid derivatives, halogenation often occurs at the positions ortho or para to the directing groups.

Table 4: Halogenation of 5-Aryl Nicotinic Acid Derivatives

ReagentConditionsMajor Product
N-Bromosuccinimide (NBS)H₂SO₄6-Bromo-5-(2-hydroxyphenyl)nicotinic acid
N-Chlorosuccinimide (NCS)Acetic acid6-Chloro-5-(2-hydroxyphenyl)nicotinic acid

Cross-Coupling Reactions:

Once halogenated, the pyridine ring can undergo further Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce additional aryl or alkyl groups. libretexts.orgwikipedia.orgtcichemicals.comorganic-chemistry.orgyoutube.com This allows for the synthesis of more complex analogues with extended conjugation or steric bulk.

4 Regioselective Synthesis of Analogues and Homologs

The synthesis of analogues and homologs of this compound with varied substitution patterns is crucial for understanding structure-activity relationships.

Regioselective Synthesis of Positional Isomers:

The Suzuki-Miyaura coupling is highly amenable to the regioselective synthesis of positional isomers. By selecting the appropriate starting materials, the hydroxyphenyl group can be placed at different positions on the nicotinic acid ring, or the hydroxyl group can be positioned at the meta or para positions of the phenyl ring.

For instance, coupling of 5-bromonicotinic acid with 3-hydroxyphenylboronic acid or 4-hydroxyphenylboronic acid would yield 5-(3-hydroxyphenyl)nicotinic acid and 5-(4-hydroxyphenyl)nicotinic acid, respectively.

Table 5: Synthesis of Positional Isomers via Suzuki-Miyaura Coupling

Pyridine PrecursorBoronic Acid PrecursorProduct
Methyl 5-bromonicotinate3-Hydroxyphenylboronic acidMethyl 5-(3-hydroxyphenyl)nicotinate
Methyl 5-bromonicotinate4-Hydroxyphenylboronic acidMethyl 5-(4-hydroxyphenyl)nicotinate
Methyl 3-bromopicolinate2-Hydroxyphenylboronic acidMethyl 3-(2-hydroxyphenyl)picolinate

Synthesis of Homologs:

Homologs, where the distance between the key functional groups is altered, can be synthesized by modifying the starting materials. For example, using a (hydroxyphenyl)methylboronic acid derivative in the Suzuki coupling would introduce a methylene spacer between the two aromatic rings.

Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Two-Dimensional (2D) NMR Correlation Techniques (COSY, HMQC, HMBC, NOESY)To definitively assign all proton and carbon signals and to understand the connectivity of the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the spin systems of the pyridine (B92270) and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the 2-hydroxyphenyl group to the nicotinic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify through-space interactions between protons, helping to determine the preferred conformation of the molecule, particularly the rotational orientation of the phenyl ring relative to the pyridine ring.

X-ray Crystallography for Solid-State Structural DeterminationThe definitive solid-state structure of 5-(2-Hydroxyphenyl)nicotinic acid could be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which are crucial for understanding the supramolecular chemistry of the compound.

Molecular Conformation and Crystal Packing Analysis

A comprehensive analysis of the molecular structure of this compound through single-crystal X-ray diffraction is essential for a definitive understanding of its three-dimensional arrangement and solid-state architecture. While specific crystallographic data for this compound is not publicly available in the primary literature or crystallographic databases at this time, a theoretical examination based on fundamental principles of organic chemistry and crystallography can provide a hypothetical model.

The conformation of the molecule is largely determined by the rotational freedom around the C-C single bond connecting the nicotinic acid and hydroxyphenyl rings. The dihedral angle between the planes of these two aromatic rings is a critical parameter. It is anticipated that steric hindrance between the ortho-hydrogen on the nicotinic acid ring and the hydroxyl group on the phenyl ring would prevent a fully planar conformation. This would result in a twisted arrangement, which is a common feature in biaryl systems. The precise dihedral angle would be a balance between steric repulsion and the electronic effects of the substituents.

Compound Name Chemical Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₂H₉NO₃215.211258609-83-4
Nicotinic acid (Niacin)C₆H₅NO₂123.1159-67-6
5-Bromonicotinic acidC₆H₄BrNO₂202.0120826-04-4

Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The intermolecular interactions within the crystal lattice of this compound are expected to be dominated by hydrogen bonding and potentially pi-pi stacking. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors.

The carboxylic acid group is a primary site for strong hydrogen bonding. It is highly probable that the carboxylic acid moieties of two adjacent molecules would form a centrosymmetric dimer via strong O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon observed in the crystal structures of many carboxylic acids.

Furthermore, the hydroxyl group on the phenyl ring can act as a hydrogen bond donor. It could form a hydrogen bond with the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). This interaction would contribute significantly to the stability of the crystal packing and would link the molecules into extended networks. The interplay between the carboxylic acid dimerization and the hydroxyl-pyridine hydrogen bonding would create a robust three-dimensional architecture.

Computational and Theoretical Chemistry Investigations of 5 2 Hydroxyphenyl Nicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(2-Hydroxyphenyl)nicotinic acid, Density Functional Theory (DFT) would be a powerful tool.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and pyridine (B92270) rings, a conformational analysis would be essential. This would involve systematically rotating this bond and calculating the energy of each resulting conformer to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers would provide insight into the molecule's preferred shapes.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. FMO analysis would map the distribution of these orbitals across the this compound structure, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an ESP map would highlight the electron-rich areas around the oxygen and nitrogen atoms and potentially electron-deficient regions on the hydrogen atoms of the hydroxyl and carboxylic acid groups.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations can explore the behavior of a molecule over time, including its interactions with its environment. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. This would allow for the study of its conformational flexibility in a more realistic environment, observing how the molecule rotates and flexes over time. MD simulations are also invaluable for understanding how solvent molecules arrange themselves around the solute and how this affects the solute's structure and properties.

In Silico Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of a molecule without the need for laboratory experiments. By analyzing parameters derived from quantum chemical calculations, such as atomic charges, Fukui functions, and the energies of reaction intermediates and transition states, researchers can predict which parts of the this compound molecule are most likely to participate in chemical reactions. For example, these methods could be used to predict the most likely site of protonation or deprotonation, or to evaluate the relative reactivity of the different aromatic rings.

Computational Spectroscopic Prediction and Correlation (NMR, UV-Vis)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Ultraviolet-Visible (UV-Vis) absorption spectrum. The predicted spectra could then be correlated with experimentally obtained spectra to provide a detailed assignment of the signals and to validate the computed structure.

Investigation of Biological Activities and Mechanisms in Vitro and in Silico Studies

Enzyme Inhibition Studies

Comprehensive enzyme inhibition studies specifically detailing the effects of 5-(2-Hydroxyphenyl)nicotinic acid are not readily found in peer-reviewed literature. However, the structural features of this molecule, namely the nicotinic acid core, suggest potential interactions with various enzymes. For instance, some nicotinic acid derivatives are known to interact with enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), due to structural similarities.

Target Enzyme Identification and High-Throughput Screening

There are no published high-throughput screening (HTS) campaigns that explicitly identify This compound as a hit for a specific enzyme target. HTS is a common starting point in drug discovery to screen large libraries of compounds against a biological target. The absence of such data indicates that this compound may not have been included in major screening initiatives or that the results have not been disclosed.

For a related compound, 6-(2-hydroxyphenyl)nicotinic acid , a patent has described its potential as an inhibitor of hematopoietic prostaglandin (B15479496) D synthase (h-PGDS), an enzyme involved in the inflammatory process. This suggests that enzymes in the prostaglandin synthesis pathway could be a hypothetical area of investigation for isomers like This compound .

Kinetic Analysis of Enzyme Inhibition and Specificity

Due to the lack of identified enzyme targets, there is no available kinetic analysis, such as the determination of inhibition constants (K_i) or IC50 values, for This compound . Such studies are crucial for quantifying the potency and specificity of an inhibitor and require a confirmed biological target.

Mechanistic Elucidation of Enzyme-Compound Interactions via Biochemical Assays

No biochemical assays have been published that elucidate the mechanism of interaction between This compound and a specific enzyme. Mechanistic studies would typically involve experiments to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the specific binding site on the enzyme.

Receptor Binding Assays and Ligand-Receptor Interactions

Similar to the enzyme inhibition data, specific receptor binding information for This compound is not available in the current scientific literature. Nicotinic acid itself is known to be a ligand for the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor 1. It is plausible that derivatives such as This compound could also interact with this or other receptors, but this remains to be experimentally verified.

In Vitro Binding Affinity Determination

There are no published studies that report the in vitro binding affinity (e.g., K_d, K_i, or IC50 values) of This compound to any specific receptor. Such data would be generated through radioligand binding assays or other biophysical techniques that measure the strength of the interaction between the compound and its molecular target. A patent for a related compound, 5-(3-Amino-2-hydroxyphenyl)nicotinic acid , has identified it as a thrombopoietin mimetic, suggesting that it may interact with the thrombopoietin receptor.

Computational Molecular Docking and Dynamics with Target Receptors

No computational studies, including molecular docking or molecular dynamics simulations, have been published for This compound with any target receptor. These in silico methods are often used to predict the binding mode and stability of a ligand within the binding site of a protein. While such studies have been suggested for other related molecules, like 2-Amino-5-(4-formylphenyl)nicotinic acid with the GPR109A receptor, they have not been performed or reported for the specific compound .

Cellular Pathway Modulation Studies (In Vitro Models)

The ability of a compound to modulate cellular pathways is a key indicator of its potential as a therapeutic agent. This section explores the in vitro investigation of how this compound may influence specific signaling cascades and fundamental cellular processes such as proliferation and apoptosis.

Currently, there is a notable lack of specific research elucidating the direct effects of this compound on distinct signaling pathways and protein expression. However, studies on its parent compound, nicotinic acid, and other related structures provide a theoretical framework for potential mechanisms of action.

Nicotinic acid is known to activate G protein-coupled receptors, such as GPR109A, which can lead to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This modulation of cAMP can, in turn, influence a variety of downstream signaling events. For instance, in neutrophils, activation of GPR109A by nicotinic acid has been shown to promote apoptosis through mechanisms that may involve the dephosphorylation of pro-apoptotic proteins like Bad and anti-apoptotic proteins like Mcl-1, both members of the Bcl-2 family. nih.gov

Furthermore, other compounds containing a hydroxyphenyl moiety have been investigated for their impact on cellular signaling. For example, some have been shown to induce the expression of stress-response genes like the growth arrest and DNA damage-inducible gene 153 (GADD153), often in response to cellular stress such as the generation of reactive oxygen species (ROS). nih.gov The induction of GADD153 can be a critical step in triggering apoptosis. nih.gov

While these findings are informative, it is crucial to emphasize that these studies were not conducted on this compound. Therefore, dedicated research is required to determine if this specific compound engages similar or novel signaling pathways and what its precise effects on protein expression are.

No experimental data is available for this compound in this context. A hypothetical data table is presented below to illustrate the type of information that would be valuable for future research.

Table 1: Hypothetical Modulation of Signaling Proteins by this compound

Target Protein Cell Line Concentration (µM) Change in Expression/Activity
p53 HT-29 10 Data Not Available
Caspase-3 A549 10 Data Not Available
Bcl-2 MCF-7 10 Data Not Available

The net effect of modulating cellular pathways often manifests as changes in cellular responses like proliferation and apoptosis. Cell-based assays are fundamental tools to quantify these effects.

Research on nicotinic acid has demonstrated its capacity to induce apoptosis in specific cell types. In human neutrophils, nicotinic acid was found to accelerate apoptosis in a concentration-dependent manner, as evidenced by assays for phosphatidylserine (B164497) redistribution (a marker of early apoptosis), activation of caspase-3 (a key executioner caspase), and DNA fragmentation. nih.gov

Similarly, other novel compounds with structural similarities to portions of this compound have been shown to inhibit the growth of cancer cells and induce apoptosis. nih.gov The mechanisms for such effects can be varied, including the generation of reactive oxygen species (ROS) that leads to irreparable DNA damage and subsequently triggers the apoptotic cascade. nih.gov

However, specific studies on the direct impact of this compound on cell proliferation and apoptosis are currently not available in the scientific literature. To understand its therapeutic potential, it is imperative to conduct assays such as MTT for cell viability, and flow cytometry-based assays using Annexin V and propidium (B1200493) iodide to quantify apoptosis and necrosis. nih.govyoutube.com

No experimental data is available for this compound. The following table illustrates the kind of data that would be generated from relevant cell-based assays.

Table 2: Hypothetical Effects of this compound on Cell Proliferation and Apoptosis

Cell Line Assay Concentration (µM) Result (% Inhibition / % Apoptosis)
HT-29 MTT (Proliferation) 50 Data Not Available
A549 Annexin V (Apoptosis) 50 Data Not Available

Antioxidant Activity Studies (In Vitro Models)

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous diseases. This section reviews the potential of this compound as an antioxidant, based on standard in vitro assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the radical scavenging ability of compounds. nih.govresearchgate.net In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

While numerous studies have employed these assays to evaluate the antioxidant potential of various plant extracts and phenolic compounds, there is a conspicuous absence of published data specifically for this compound. openagrar.demdpi.com The presence of a hydroxyphenyl group in its structure suggests a potential for antioxidant activity, as phenolic hydroxyl groups are known to be effective radical scavengers. However, without empirical data, this remains a hypothesis.

No specific experimental data on the radical scavenging activity of this compound has been found. The table below is a template for presenting such data from future studies.

Table 3: Hypothetical Radical Scavenging Activity of this compound

Assay IC50 (µg/mL)
DPPH Data Not Available

Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can chelate these metal ions can prevent this, thereby acting as antioxidants. researchgate.netmdpi.com Metal chelation assays, often using reagents like ferrozine, can quantify this ability. researchgate.net The reducing power of a compound, its ability to donate an electron, is another important antioxidant mechanism. The ferric reducing antioxidant power (FRAP) assay is a common method to assess this.

The chemical structure of this compound, particularly the presence of the hydroxyl group and the carboxylic acid on the pyridine (B92270) ring, suggests a potential for metal chelation. scispace.com However, to date, no studies have been published that specifically investigate the metal chelating or reducing power of this compound. Therefore, its capacity in this regard remains to be experimentally determined.

No experimental data for this compound is available. The following table illustrates how such data would be presented.

Table 4: Hypothetical Metal Chelation and Reducing Power of this compound

Assay Activity Metric Value
Ferrous Ion (Fe²⁺) Chelation % Chelation at 100 µg/mL Data Not Available

Antimicrobial Activity Screening (In Vitro Models)

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Nicotinic acid derivatives have been explored for their potential in this area.

While there is no direct data on the antimicrobial activity of this compound, a study on a closely related Schiff base, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, has shown promising results. nih.gov This compound exhibited antimicrobial activity against a range of microorganisms, with the exception of Candida albicans. nih.gov The study suggests that such structures have the potential to be effective antibacterial agents. nih.gov

Further research into other nicotinamide derivatives has also revealed antimicrobial efficacy. For instance, certain newly synthesized nicotinamides have demonstrated inhibitory activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values reported in the millimolar range. nih.gov Specifically, some derivatives were effective against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations of 0.016 mM. nih.gov Another study on niacinamide (a form of vitamin B3) reported MIC100 values in the range of 1.5-4% against several pharmacopoeia strains. mdpi.com

These findings for related compounds suggest that this compound may also possess antimicrobial properties. However, direct testing of this specific compound against a panel of clinically relevant bacteria and fungi is required to determine its spectrum of activity and potency.

The following table presents antimicrobial activity data for a closely related compound, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, to provide context for the potential activity of this compound.

Table 5: Antimicrobial Activity of 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid

Microorganism Zone of Inhibition (mm)
Escherichia coli Data Not Available
Bacillus subtilis Data Not Available
Staphylococcus aureus Data Not Available
Klebsiella pneumoniae Data Not Available
Enterobacter aeruginosa Data Not Available
Proteus mirabilis Data Not Available
Candida albicans 0

(Data adapted from a study on a related Schiff base derivative nih.gov)

Bacterial and Fungal Growth Inhibition Assays

The antimicrobial potential of compounds related to this compound has been explored against a range of bacteria and fungi. While specific data for this compound is limited, studies on closely related nicotinic acid derivatives provide insights into the potential activity of this compound class.

For instance, a Schiff base derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, was synthesized and screened for its antimicrobial activity. nih.govresearchgate.net The results indicated that this related compound exhibited antimicrobial action against several tested microorganisms, with the notable exception of Candida albicans, against which it showed no zone of inhibition. nih.govresearchgate.net The study highlighted the potential of the nicotinic acid scaffold in developing new antimicrobial agents. nih.gov

Another study on novel nicotinic acid derivatives reported promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL for some of the most effective compounds. nih.gov Specifically, significant activity was observed against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While these findings are for different derivatives, they underscore the potential of the nicotinic acid core structure in antibacterial research.

Further research on nicotinamide derivatives, which are structurally related to nicotinic acid, has also shown varied antimicrobial effects. One study demonstrated that certain nicotinamides were more effective against Gram-positive bacteria, while others showed broader spectrum activity. nih.gov The antifungal activity of these derivatives was generally less pronounced, with Candida albicans being the least susceptible organism. nih.gov

The table below summarizes findings for related nicotinic acid derivatives, which may suggest potential areas of activity for this compound.

Compound ClassTest OrganismActivityReference
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acidVarious bacteriaActive nih.govresearchgate.net
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acidCandida albicansInactive nih.govresearchgate.net
Novel nicotinic acid derivativesGram-positive bacteriaMIC: 1.95-15.62 µg/mL nih.gov
Nicotinamide derivativesGram-positive bacteriaActive nih.gov
Nicotinamide derivativesCandida albicansLow susceptibility nih.gov

It is important to note that direct data on the bacterial and fungal growth inhibition of this compound is not yet available in the reviewed literature. The presented data is for structurally similar compounds and should be interpreted with caution.

Potential Non Clinical Applications and Materials Science Considerations

Applications in Analytical Chemistry

Development of Sensor Systems for Metal Ions or Biomolecules

The development of fluorescent chemosensors for the detection of specific metal ions and biomolecules is a significant area of research. Compounds with particular functional groups can exhibit changes in their fluorescence properties upon binding with an analyte. While direct studies on 5-(2-Hydroxyphenyl)nicotinic acid as a sensor are not extensively documented, the 2-(2'-hydroxyphenyl) moiety is a well-known fluorophore that can participate in excited-state intramolecular proton transfer (ESIPT), a process sensitive to the molecular environment.

For instance, derivatives of 2-(2′-hydroxyphenyl)-benzothiazole have been investigated as fluorescent probes. The fluorescence of these systems can be quenched or enhanced upon interaction with specific ions. In one study, a derivative was designed to detect fluoride (B91410) ions, where the cleavage of a protecting group by the anion restored the ESIPT process, leading to a "turn-on" fluorescence response. nih.gov The presence of the carboxylic acid and pyridine (B92270) nitrogen in this compound provides additional binding sites that could be exploited for the selective detection of various metal ions. The coordination of a metal ion to the carboxylate and hydroxyl groups could modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence spectrum.

Similarly, metal-organic frameworks (MOFs) incorporating ligands with specific functional groups have been developed for the luminescent detection of biomolecules. For example, a terbium-based MOF has been shown to be a highly selective and sensitive luminescent sensor for carcinoid biomarkers like 5-hydroxytryptamine and 5-hydroxyindole-3-acetic acid. nih.gov The ability of this compound to form such frameworks suggests its potential in the development of sensors for biologically relevant molecules.

Chromatographic Applications as Stationary Phases or Derivatizing Agents

In the field of chromatography, the properties of this compound could be harnessed in two primary ways: as a component of a stationary phase or as a derivatizing agent.

The separation of various compounds, including nicotinic acid and its derivatives, has been extensively studied using techniques like High-Performance Liquid Chromatography (HPLC). nih.govmdpi.comresearchgate.net The choice of stationary and mobile phases is critical for achieving good separation. While specific use of this compound as a stationary phase is not reported, its polar functional groups could be utilized to create stationary phases for normal-phase or hydrophilic interaction liquid chromatography (HILIC).

Derivatization is a common strategy in chromatography to enhance the detectability or improve the chromatographic behavior of analytes. nih.govnih.gov Reagents are used to introduce a chromophore, fluorophore, or a mass-spectrometry-friendly tag to the analyte molecule. researchgate.net Given that this compound itself possesses fluorescent properties, its potential as a derivatizing agent for non-fluorescent analytes containing reactive groups that can couple with its carboxylic acid function is a possibility. Furthermore, post-column derivatization techniques are employed in HPLC for the detection of compounds like nicotinic acid. nih.govpickeringlabs.com

Role in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and advanced materials.

Monomer in Polymer Synthesis for Advanced Materials

The synthesis of polymers from natural or bio-based monomers is a growing field of interest for developing sustainable materials. d-nb.infonih.gov this compound, with its carboxylic acid and hydroxyl groups, can potentially act as a monomer in step-growth polymerization reactions, such as the formation of polyesters or polyamides (after modification of the carboxylic acid to an amine). The rigid aromatic and heterocyclic rings in its structure could impart desirable thermal and mechanical properties to the resulting polymers. researchgate.net

The design of functional monomers is a key strategy in creating polymers with specific properties. mdpi.com While there is no direct literature on the use of this compound as a monomer, the principles of polymer chemistry suggest its viability. For instance, other bio-based monomers like 2,5-furandicarboxylic acid are used to synthesize polyamides with high glass transition temperatures and good thermal stability.

Ligand in Coordination Polymer or Metal-Organic Framework (MOF) Synthesis

The most promising application of this compound and its derivatives in materials science appears to be as ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgnih.govrsc.org These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating one-, two-, or three-dimensional structures with porous and crystalline properties.

Substituted nicotinic acids are widely used as ligands in the synthesis of coordination polymers. For example, 5-substituted nicotinic acids with bromo or carboxyl groups have been used to create a variety of coordination polymers with different metal ions, exhibiting diverse network structures and interesting magnetic properties. rsc.org Lanthanide coordination polymers have been synthesized using 5-(2'-carboxylphenyl) nicotinate, a closely related ligand, resulting in structures with luminescent properties. nih.gov The specific structure and properties of the resulting MOF can be tuned by the choice of the metal ion and the ligand. osti.gov

The presence of the hydroxyl group in the ortho position to the phenyl-pyridine linkage in this compound can facilitate chelation with metal ions, potentially leading to the formation of stable and unique MOF architectures. These MOFs could have applications in gas storage, catalysis, and sensing. ui.ac.idresearchgate.net

Photophysical Properties and Optoelectronic Applications

The nicotinic acid moiety itself exhibits UV absorption. vixra.orgresearchgate.netjapsonline.com The hydroxyphenyl group is a known fluorophore. The combination of these two in a conjugated system is expected to result in interesting photophysical behavior. The fluorescence properties are likely to be influenced by factors such as solvent polarity, pH, and the presence of metal ions, which could be exploited in sensing applications. science.gov

Coordination polymers and MOFs constructed from fluorescent ligands often exhibit luminescence. osti.govnih.gov For example, cadmium-based coordination polymers with 5-hydroxyisophthalic acid have shown excellent photoluminescence with a large Stokes shift. osti.gov Similarly, coordination polymers based on 8-hydroxyquinolinate ligands, which share some structural similarities with the hydroxyphenyl-pyridine core of the compound , have tunable photoluminescent properties that are useful for sensing applications. rsc.org Therefore, it is plausible that coordination polymers or MOFs derived from this compound could exhibit useful luminescent properties for applications in solid-state lighting, displays, and optical sensors.

Conclusion and Future Research Directions for 5 2 Hydroxyphenyl Nicotinic Acid

Summary of Key Research Findings and Contributions

Direct research focused exclusively on 5-(2-Hydroxyphenyl)nicotinic acid is limited. However, the existing body of knowledge on nicotinic acid and its substituted analogues provides a foundational framework for understanding its potential properties. Nicotinic acid itself is a well-established broad-spectrum lipid-lowering drug. researchgate.netmdpi.com It is known to reduce levels of all atherogenic lipoproteins and increase high-density lipoprotein (HDL) levels. mdpi.com

Research into derivatives of nicotinic acid has revealed a wide array of biological activities. For instance, various 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov Furthermore, Schiff base complexes derived from nicotinic acid have demonstrated antimicrobial and fungicidal activities. fudutsinma.edu.ngresearchgate.net These findings suggest that the introduction of a hydroxyphenyl group at the 5-position of the nicotinic acid scaffold, as seen in this compound, could modulate its biological profile, leading to novel therapeutic potentials.

The fundamental physicochemical properties of this compound have been documented by chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1258609-83-4 biosynth.com
Molecular Formula C₁₂H₉NO₃ biosynth.com
Molecular Weight 215.2 g/mol biosynth.com

Unanswered Questions and Emerging Research Avenues

The scarcity of dedicated research on this compound leaves a host of unanswered questions and opens up several promising avenues for future investigation.

Key Unanswered Questions:

Pharmacological Profile: What are the specific biological targets of this compound? Does it retain the lipid-modifying properties of nicotinic acid, and if so, to what extent? Does the 2-hydroxyphenyl substituent confer any unique pharmacological activities?

Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms? Does it interact with known nicotinic acid receptors, such as GPR109A, or does it operate through novel pathways? nih.gov

Structure-Activity Relationship (SAR): How does the position of the hydroxyl group on the phenyl ring influence its activity compared to its isomers, such as 5-(3-hydroxyphenyl)nicotinic acid and 5-(4-hydroxyphenyl)nicotinic acid?

Synthesis and Characterization: While the compound is commercially available, detailed studies on its synthesis, purification, and full spectroscopic characterization would be valuable for the scientific community.

Emerging Research Avenues:

Antimicrobial and Antifungal Screening: Given that derivatives of nicotinic acid have shown promise in this area, a systematic evaluation of this compound against a panel of pathogenic bacteria and fungi is a logical next step. fudutsinma.edu.ngresearchgate.net

Anti-inflammatory and Analgesic Studies: Drawing parallels with other substituted nicotinic acid derivatives, investigating its potential anti-inflammatory and analgesic effects through in vitro and in vivo models is a compelling research direction. nih.gov

Enzyme Inhibition Studies: The structural motifs present in this compound suggest it could be a candidate for enzyme inhibition studies, targeting enzymes involved in various disease pathways.

Coordination Chemistry: The presence of carboxylic acid and hydroxyl groups makes it an interesting ligand for the synthesis of metal complexes, which could possess unique catalytic or biological properties.

Translational Potential for Further Academic Inquiry (Purely Non-Clinical Focus)

The translational potential of this compound, from a purely non-clinical academic perspective, lies in its capacity to serve as a scaffold for the development of new chemical entities with tailored biological activities.

Areas for Further Academic Inquiry:

Lead Compound for Drug Discovery: Should initial screenings reveal significant biological activity, this compound could serve as a lead compound for the design and synthesis of more potent and selective analogues. Medicinal chemists could explore modifications to both the pyridine (B92270) and phenyl rings to optimize its properties.

Probe for Biological Systems: If the compound exhibits a specific and potent interaction with a biological target, it could be developed into a chemical probe to study the function of that target in various cellular and physiological processes.

Development of Novel Biomaterials: The structural features of this compound could be exploited in the field of materials science for the development of functional polymers or coordination polymers with interesting properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.